Cas no 1804417-13-7 (2,3-Dibromo-5-fluorobenzonitrile)

2,3-Dibromo-5-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
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- 2,3-Dibromo-5-fluorobenzonitrile
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- インチ: 1S/C7H2Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
- InChIKey: BUXKUHYILLWAQR-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1C#N)F)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 188
- トポロジー分子極性表面積: 23.8
2,3-Dibromo-5-fluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020136-1g |
2,3-Dibromo-5-fluorobenzonitrile |
1804417-13-7 | 97% | 1g |
1,460.20 USD | 2021-06-24 | |
Alichem | A013020136-500mg |
2,3-Dibromo-5-fluorobenzonitrile |
1804417-13-7 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
Alichem | A013020136-250mg |
2,3-Dibromo-5-fluorobenzonitrile |
1804417-13-7 | 97% | 250mg |
489.60 USD | 2021-06-24 |
2,3-Dibromo-5-fluorobenzonitrile 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
2,3-Dibromo-5-fluorobenzonitrileに関する追加情報
Recent Advances in the Study of 2,3-Dibromo-5-fluorobenzonitrile (CAS: 1804417-13-7) in Chemical Biology and Pharmaceutical Research
2,3-Dibromo-5-fluorobenzonitrile (CAS: 1804417-13-7) is a halogenated aromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique bromine and fluorine substitutions, has been explored for its utility as a versatile building block in organic synthesis and as a potential pharmacophore in drug discovery. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in targeting enzymes and receptors involved in various disease pathways.
One of the key areas of interest is the use of 2,3-Dibromo-5-fluorobenzonitrile as a precursor in the synthesis of biologically active molecules. Researchers have demonstrated its efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions have enabled the development of new compounds with enhanced binding affinities and selectivity for target proteins, making them promising candidates for further pharmacological evaluation.
In addition to its synthetic utility, recent investigations have explored the biological activities of 2,3-Dibromo-5-fluorobenzonitrile derivatives. For instance, studies have shown that certain derivatives exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. These findings suggest that the compound could serve as a scaffold for designing next-generation kinase inhibitors, which are critical in oncology research. Furthermore, the fluorinated moiety in the compound has been linked to improved metabolic stability and bioavailability, addressing some of the challenges faced in drug development.
Another noteworthy application of 2,3-Dibromo-5-fluorobenzonitrile is in the field of agrochemicals. Researchers have identified its derivatives as potential candidates for developing new pesticides and herbicides. The halogenated structure of the compound contributes to its stability and reactivity, making it suitable for modifying existing agrochemicals to enhance their efficacy and reduce environmental impact. This dual utility in pharmaceuticals and agrochemicals underscores the compound's versatility and broad applicability.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 2,3-Dibromo-5-fluorobenzonitrile-based compounds. Recent efforts have focused on developing more efficient and sustainable synthetic routes, such as catalytic methods and green chemistry approaches, to address these issues. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its potential side effects, ensuring its safe and effective use in various applications.
In conclusion, 2,3-Dibromo-5-fluorobenzonitrile (CAS: 1804417-13-7) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a compound of significant interest for future studies. Continued research and innovation in this area are expected to yield new insights and advancements, further solidifying its role in the development of novel therapeutic and agrochemical agents.
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